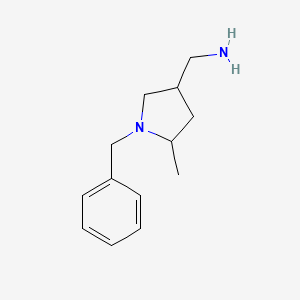

![molecular formula C18H22N2O4S B1378713 Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1461708-07-5](/img/structure/B1378713.png)

Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

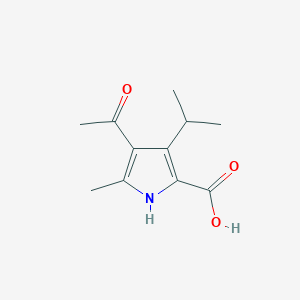

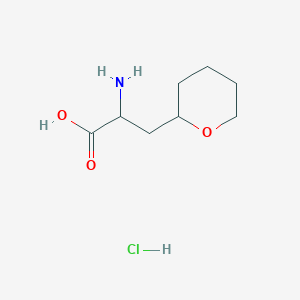

Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis

In the crystal of a similar compound, inversion dimers are formed by inter-molecular N-H⋯N hydrogen bonds and weak C-H⋯O contacts .Chemical Reactions Analysis

In a related compound, these dimers stack up along through inversion-related π-π interactions between thiazole rings and the thiazole and benzene rings .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound has a molecular weight of 272.32 g/mol .Applications De Recherche Scientifique

Structural Analysis and Crystallography

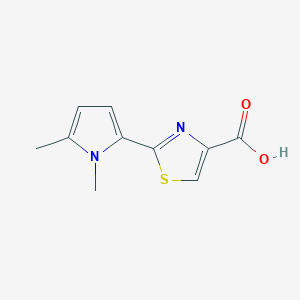

Research has detailed the structural analysis and crystallography of related thiazole derivatives, emphasizing the importance of hydrogen-bonding interactions in determining molecular association and crystal structure. For instance, the study by Lynch and Mcclenaghan (2004) highlighted the hydrogen-bonded dimer formation in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, demonstrating the significance of N—H⋯N and N—H⋯O interactions in molecular assembly D. Lynch, I. Mcclenaghan, 2004.

Synthetic Methodologies

Several studies have focused on the synthesis of thiazole derivatives and their potential applications. For example, research by Mohamed (2014) provided a convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, demonstrating the versatility of thiazole compounds in chemical synthesis H. M. Mohamed, 2014.

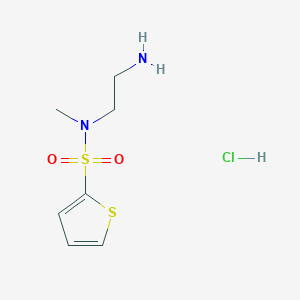

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazole derivatives have been explored in several studies, indicating the potential of these compounds in developing new antimicrobial agents. Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives, evaluating their in vitro antimicrobial activity against bacterial and fungal isolates Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008.

Anticancer Activities

The synthesis and screening of new thiazole compounds for anticancer activity have also been a significant area of research. Sonar et al. (2020) synthesized a series of thiazole compounds and tested their anticancer activity against breast cancer cells, highlighting the potential therapeutic applications of these molecules J. P. Sonar, S. D. Pardeshi, S. A. Dokhe, Kiran R Kharat, A. Zine, L. Kótai, R. Pawar, S. Thore, 2020.

Corrosion Inhibition

Additionally, the use of thiazole derivatives as corrosion inhibitors has been investigated, demonstrating their efficacy in protecting metals from corrosion in acidic environments. Raviprabha and Bhat (2019) studied the corrosion inhibition efficiency of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on AA6061 alloy, providing insights into the application of thiazole derivatives in material science K. Raviprabha, R. Bhat, 2019.

Orientations Futures

The future directions for this compound could involve further studies on its potential applications, such as its anti-inflammatory activity, as seen in similar compounds . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential use in other applications.

Propriétés

IUPAC Name |

ethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-5-23-16(21)14-11-25-15(20-14)10-12-6-8-13(9-7-12)19-17(22)24-18(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHIORWQXDEYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)

![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)